![molecular formula C5H10O2 B3044237 3-Methylbutyric-2,2-d2 acid CAS No. 95927-02-9](/img/structure/B3044237.png)
3-Methylbutyric-2,2-d2 acid
Overview
Description
3-Methylbutyric-2,2-d2 acid, also known as d2-3-methyl butanoic acid or Isovaleric Acid-d2, is a stable isotope labelled compound . It has a molecular formula of C5H8D2O2 and a molecular weight of 104.15 . It appears as a colorless oily matter .
Synthesis Analysis
The synthesis of 2-methylbutyric acid, a compound similar to 3-Methylbutyric-2,2-d2 acid, can be achieved through a Grignard reaction using 2-chlorobutane and carbon dioxide . Another method involves microbial oxidation of the corresponding butanols with Gluconobacter roseus .Molecular Structure Analysis
The molecular structure of 3-Methylbutyric-2,2-d2 acid consists of 5 carbon atoms, 8 hydrogen atoms, 2 deuterium atoms (a stable isotope of hydrogen), and 2 oxygen atoms . The InChI Key is GWYFCOCPABKNJV-SMZGMGDZSA-N .Physical And Chemical Properties Analysis
3-Methylbutyric-2,2-d2 acid is slightly soluble in Acetone, Chloroform, and Ethyl Acetate . It has a boiling point of 175.295ºC at 760 mmHg and a density of 0.982 g/cm3 .Scientific Research Applications
1. Flavor Compounds in Cheese Production
3-Methylbutyric acid, a compound closely related to 3-Methylbutyric-2,2-d2 acid, plays a significant role in cheese flavor. A study by Thierry et al. (2004) found that isovaleric acid (3-methylbutyric acid) and 2-methylbutyric acid contribute to Swiss cheese flavor. Propionibacterium freudenreichii strains are primary producers of these compounds during cheese fermentation (Thierry, Richoux, Kerjean, & Lortal, 2004).
2. Biomedical Applications: Neuroprotection and Cell Growth
Xiao, Zhao, and Chen (2007) studied the derivatives of 3-hydroxybutyric acid, related to 3-Methylbutyric-2,2-d2 acid, and their effects on cell apoptosis and cytosolic Ca²⁺ concentration in mouse glial cells. Their findings indicate potential neuroprotective properties and biocompatibility, suggesting applications in neural protection and tissue engineering (Xiao, Zhao, & Chen, 2007).
3. Renewable Chemical Production
Dhande, Xiong, and Zhang (2012) explored the renewable production of valeric acid and 2-methylbutyric acid from glucose using engineered Escherichia coli. This research demonstrates the potential of bio-based routes for the production of chemicals like 3-Methylbutyric-2,2-d2 acid and its derivatives, replacing petroleum-based processes (Dhande, Xiong, & Zhang, 2012).
4. Quantum Dot Synthesis
Ma, Fang, Bai, and Guo (2013) studied the use of mercapto acids, such as 3-mercapto-2-methylbutyric acid, in the synthesis of CdTe quantum dots. These findings are significant for the development of quantum dots with controlled properties, highlighting the potential applications of 3-Methylbutyric-2,2-d2 acid in nanotechnology (Ma, Fang, Bai, & Guo, 2013).
5. Biopolymer and Material Science
Zubairi, Bismarck, and Mantalaris (2015) evaluated poly(3-hydroxybutyric acid) (PHB) and poly(3-hydroxybutyric-co-3-hydroxyvaleric acid) (PHBV) in tissue engineering. Their research indicates the potential of these biopolymers, which can be derived from 3-hydroxybutyric acid, a relative of 3-Methylbutyric-2,2-d2 acid, in creating biomimetic materials for medical applications (Zubairi, Bismarck, & Mantalaris, 2015).
properties
IUPAC Name |
2,2-dideuterio-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-SMZGMGDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyric-2,2-d2 acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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